molecular formula C12H20N2O4 B8376257 Ethyl 2-(2-nitroethyl)quinuclidine-2-carboxylate

Ethyl 2-(2-nitroethyl)quinuclidine-2-carboxylate

Cat. No.: B8376257
M. Wt: 256.30 g/mol
InChI Key: COQZOAPYXQDBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-nitroethyl)quinuclidine-2-carboxylate is a useful research compound. Its molecular formula is C12H20N2O4 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-(2-nitroethyl)-1-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-2-18-11(15)12(5-8-14(16)17)9-10-3-6-13(12)7-4-10/h10H,2-9H2,1H3

InChI Key

COQZOAPYXQDBBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2CCN1CC2)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium diisopropylamide was prepared at 0° C. from lithium diisopropylamine (193.53 mg, 1.91 mmol) and n-butyllithium (0.764 mL, 1.91 mmol) under N2. It was added via cannula to a stirring solution of ethyl quinuclidine-2-carboxylate (320 mg, 1.74 mmol) in dry THF (10 mL) at −78° C. After 1 h, a solution of nitroethylene (140.41 mg, 1.91 mmol) in THF (5 mL) was added dropwise to the reaction mixture. After stirring for 2 h at −78° C., the reaction was quenched by adding a saturated solution of ammonium chloride (20 mL). It was extracted with ethyl acetate (5×25 mL), dried (Na2SO4), filtered and concentrated by rotary evaporation to give 325 mg (70% pure) ethyl 2-(2-nitroethyl)quinuclidine-2-carboxylate as a light brown liquid, which was taken on to the next step without further purification.
Quantity
193.53 mg
Type
reactant
Reaction Step One
Quantity
0.764 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
140.41 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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